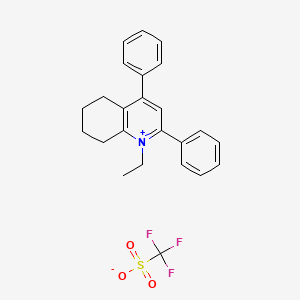
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate, also known as ETDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETDQ is a cationic dye that is commonly used in biochemical and physiological studies as a fluorescent probe.
作用機序
The mechanism of action of 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is based on its ability to bind to specific biomolecules and emit fluorescence when excited by light. This compound is able to bind to biomolecules through a variety of interactions, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Once bound, this compound emits fluorescence that can be detected and analyzed using various techniques, such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is its unique fluorescent properties, which allow researchers to study specific biomolecules in real-time. This compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using this compound. For example, this compound can be toxic to cells at high concentrations, and it may interfere with the activity of certain biomolecules.
将来の方向性
There are a number of future directions for research on 1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the development of new applications for this compound, such as in the study of protein-protein interactions and the detection of disease biomarkers. Additionally, there is a need for further research on the toxicity and safety of this compound, particularly in vivo.
合成法
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is synthesized through a multi-step process that involves the condensation of ethyl acetoacetate with aniline, followed by cyclization with paraformaldehyde and reduction with sodium borohydride. The final product is obtained through the addition of trifluoromethanesulfonic acid.
科学的研究の応用
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate is commonly used as a fluorescent probe in biochemical and physiological studies. Due to its unique fluorescent properties, this compound is able to bind to specific biomolecules and provide researchers with valuable information about their structure and function. This compound has been used to study the binding of proteins, nucleic acids, and lipids, as well as the activity of enzymes and ion channels.
特性
IUPAC Name |
1-ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N.CHF3O3S/c1-2-24-22-16-10-9-15-20(22)21(18-11-5-3-6-12-18)17-23(24)19-13-7-4-8-14-19;2-1(3,4)8(5,6)7/h3-8,11-14,17H,2,9-10,15-16H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLXRFLPYTZRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=C(C2=C1CCCC2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)
![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)
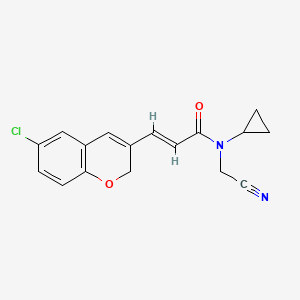
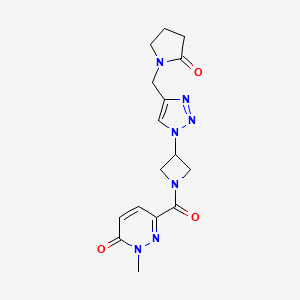
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide](/img/structure/B3002323.png)
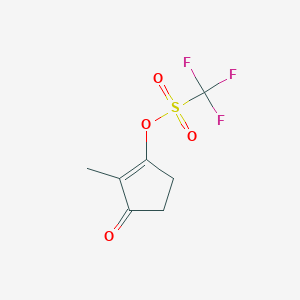

![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)
![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)
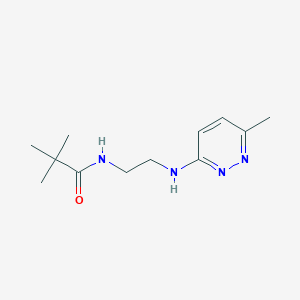
![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)